5-(difluoromethoxy)pyridin-2(1H)-one
Description
Significance of Organofluorine Chemistry in Heterocyclic Scaffolds
The introduction of fluorine into heterocyclic scaffolds is a widely employed strategy in drug discovery and materials science. numberanalytics.comresearchgate.net The presence of fluorine can dramatically alter a molecule's properties due to fluorine's high electronegativity and the strength of the carbon-fluorine bond. numberanalytics.com This often leads to enhanced metabolic stability, increased lipophilicity, and improved binding affinity to biological targets. tandfonline.comrsc.org It is estimated that approximately 20-30% of all pharmaceuticals and 30-40% of agrochemicals contain at least one fluorine atom. numberanalytics.com The versatility of fluorinated heterocycles is demonstrated by their wide range of applications, from oncology to infectious diseases. tandfonline.com
Overview of Pyridin-2(1H)-one Derivatives as Core Structures in Chemical Synthesis
Pyridin-2(1H)-one and its derivatives are a class of heterocyclic compounds of significant interest in medicinal chemistry. sci-hub.ruinnovareacademics.in This core structure is found in a variety of biologically active molecules and natural products. sci-hub.ru Pyridinone derivatives have been investigated for a wide range of therapeutic applications, including as antiviral, anticancer, and anti-inflammatory agents. innovareacademics.innih.gov Their ability to form hydrogen-bonded structures, similar to base pairing in DNA and RNA, contributes to their utility in molecular recognition and catalysis. innovareacademics.in The synthesis of substituted pyridin-2(1H)-one derivatives is an active area of research, with numerous methods being developed to access these important scaffolds. sci-hub.runih.govresearchgate.net
The Role of the Difluoromethoxy Group (–OCHF2) in Molecular Design and Chemical Properties
The difluoromethoxy group (–OCHF2) is a valuable substituent in medicinal chemistry, offering a unique combination of properties that can be exploited in drug design. nih.gov It is often considered a lipophilic hydrogen bond donor and can serve as a bioisostere for hydroxyl, thiol, or amine groups. bohrium.comnih.govacs.org
The polarized C-H bond in the difluoromethyl group allows it to act as a hydrogen bond donor. beilstein-journals.orgjst.go.jp While it is a weaker hydrogen bond donor than traditional donors like hydroxyl or amide groups, this interaction can still be significant in molecular recognition and binding. beilstein-journals.org The strength of this hydrogen bond can be modulated by the electronic environment of the molecule. beilstein-journals.org Studies have shown that the hydrogen bond donating ability of the difluoromethyl group is comparable to that of thiophenol or aniline (B41778). bohrium.comnih.gov
In the landscape of fluorinated substituents, the difluoromethoxy group (–OCHF2) presents a distinct profile when compared to the trifluoromethoxy (–OCF3) and trifluoromethyl (–CF3) groups. nih.gov
The trifluoromethyl group (–CF3) is known for its strong electron-withdrawing nature and high lipophilicity (Hansch π parameter of +0.88). mdpi.com Its steric bulk is greater than that of a methyl group. mdpi.com The high strength of the C-F bonds in the –CF3 group contributes to its significant metabolic stability. mdpi.com
The trifluoromethoxy group (–OCF3) is one of the most lipophilic substituents, with a Hansch π parameter of +1.04. mdpi.com It also confers enhanced metabolic stability, partly due to the electron-withdrawing effect of the fluorine atoms on the oxygen, making it less susceptible to oxidation. nih.govmdpi.com
The difluoromethoxy group (–OCHF2) offers a more nuanced set of properties. It has a moderate lipophilicity that can be modulated by its conformation. nih.gov A key distinguishing feature is its capacity to act as a hydrogen bond donor, a characteristic not shared by the –OCF3 and –CF3 groups. nih.govbeilstein-journals.org This allows for a different set of potential interactions with biological targets.
Table 1: Comparison of Fluorinated Substituents
| Property | –OCHF2 | –OCF3 | –CF3 |
|---|---|---|---|
| Lipophilicity (Hansch π) | +0.2 to +0.6 (Dynamic) nih.gov | +1.04 mdpi.com | +0.88 mdpi.com |
| Electronic Effect | Electron-withdrawing nih.gov | Strong electron-withdrawing mdpi.com | Strong electron-withdrawing mdpi.com |
| Hydrogen Bond Capability | Donor beilstein-journals.org | Acceptor (weak) mdpi.com | None |
| Metabolic Stability | Good nih.gov | Excellent mdpi.com | Excellent mdpi.com |
| Steric Size | Moderate | Larger than –OCHF2 | Larger than methyl mdpi.com |
Structure
3D Structure
Properties
IUPAC Name |
5-(difluoromethoxy)-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2/c7-6(8)11-4-1-2-5(10)9-3-4/h1-3,6H,(H,9,10) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRWFXRMPZMWPKH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC=C1OC(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
130318-75-1 | |
| Record name | 5-(difluoromethoxy)pyridin-2(1H)-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Chemical Transformations and Reactivity of 5 Difluoromethoxy Pyridin 2 1h One
Functionalization Reactions of the Pyridinone Ring
The pyridinone ring is a dynamic entity, susceptible to a range of functionalization reactions that allow for the introduction of new chemical moieties and the modulation of its properties.
The pyridin-2(1H)-one scaffold possesses a nuanced reactivity towards substitution reactions, influenced by the electronic character of its substituents. The endocyclic nitrogen atom and the exocyclic oxygen atom create a conjugated system with varied electron density around the ring.
Electrophilic Aromatic Substitution: The pyridin-2-one ring is generally considered electron-rich compared to pyridine (B92270) itself and can undergo electrophilic substitution reactions such as halogenation and nitration. The directing effect of the substituents is crucial. The ring nitrogen and the hydroxyl group (in the pyridin-2-ol tautomer) are activating and ortho-, para-directing. Conversely, the carbonyl group is deactivating and meta-directing. The 5-(difluoromethoxy) group is a moderately electron-withdrawing substituent, which can also influence the regioselectivity of these reactions. nbuv.gov.uanuph.edu.ua For 5-(difluoromethoxy)pyridin-2(1H)-one, electrophilic attack is anticipated to occur at the C3 or C5 positions, with the precise outcome depending on the specific reagents and reaction conditions.
Nucleophilic Aromatic Substitution (SNAr): Nucleophilic aromatic substitution is a key reaction for functionalizing pyridinone rings, particularly when a good leaving group, such as a halogen, is present. youtube.com The electron-deficient nature of the pyridine ring, especially at the C2, C4, and C6 positions, facilitates attack by nucleophiles. youtube.com While the parent this compound does not have a leaving group for a typical SNAr reaction, its halogenated derivatives are excellent substrates. For instance, a chloro or bromo substituent at the C3 or C6 position can be displaced by various nucleophiles. The reaction proceeds via a concerted mechanism or a two-step addition-elimination sequence involving a Meisenheimer complex intermediate. nih.gov
| Reaction Type | Position of Substitution | Influencing Factors | Typical Reagents |
| Electrophilic Substitution | C3, C5 | Substituent effects, reaction conditions | Br₂, HNO₃/H₂SO₄ |
| Nucleophilic Substitution | C2, C4, C6 (on halo-derivatives) | Position of leaving group, nucleophile strength | NaOMe, R₂NH, NaSH |
The pyridinone moiety can be subjected to both oxidation and reduction reactions, although the stability of the aromatic system often requires specific conditions.
Oxidation: The pyridinone ring itself is relatively resistant to oxidation. However, substituents on the ring can be oxidized. For example, an alkyl group attached to the ring could be oxidized to a carboxylic acid using strong oxidizing agents, provided the rest of the molecule is stable to these conditions. The synthesis of a β-keto-amide derivative of a pyridinone has been achieved through the Dess-Martin periodinane (DMP) oxidation of a secondary alcohol precursor. nih.gov
Reduction: The pyridinone ring can be reduced under catalytic hydrogenation conditions (e.g., using H₂ gas with a palladium on carbon catalyst). nih.gov This typically reduces the double bonds within the ring to yield a piperidinone derivative. This transformation significantly alters the geometry and electronic properties of the molecule. Additionally, other functional groups on the pyridinone scaffold can be selectively reduced. For instance, a nitro group on a related 3,5-disubstituted pyridin-2(1H)-one has been successfully reduced to an amino group via catalytic hydrogenation, a transformation that is foundational for further derivatization. nih.gov
Transformations Involving the Difluoromethoxy Moiety
The difluoromethoxy (-OCF₂H) group is a key feature of the molecule, imparting unique properties and influencing its chemical reactivity.
A primary reason for incorporating fluorinated groups like difluoromethoxy into molecules is their enhanced stability. mdpi.comrsc.org The carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry, making the difluoromethoxy group highly resistant to metabolic degradation and many chemical reagents. mdpi.com
It is significantly more stable towards acidic and basic conditions compared to its non-fluorinated methoxy (B1213986) analogue and even monofluorinated groups. researchgate.net This robustness allows for a wider range of chemical transformations to be performed on other parts of the molecule without affecting the -OCF₂H group. It is generally stable to common reducing and oxidizing agents used in synthetic chemistry.
Despite its high stability, the ether linkage (C-O-C) in the difluoromethoxy group can be cleaved under forcing conditions. wikipedia.orglibretexts.org This reaction typically requires strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr), often at elevated temperatures. libretexts.orgmasterorganicchemistry.com
The mechanism of acidic ether cleavage can proceed via either an SN1 or SN2 pathway. wikipedia.orgmasterorganicchemistry.com
Protonation: The first step is the protonation of the ether oxygen by the strong acid, converting the -OCF₂H group into a better leaving group (-O⁺(H)CF₂H).
Nucleophilic Attack: A nucleophile, typically the conjugate base of the acid (e.g., I⁻ or Br⁻), then attacks one of the adjacent carbon atoms. masterorganicchemistry.com
Given the electronic destabilization of a potential carbocation on the difluoromethyl carbon, an SN2-type attack on the aromatic carbon of the pyridinone ring would be the more likely pathway for cleavage, leading to a 5-hydroxypyridin-2(1H)-one and a difluoromethyl halide. However, nucleophilic substitution on an sp²-hybridized carbon is generally difficult, meaning very harsh conditions would be required for this transformation. rsc.orgyoutube.com Modification of the O-CF₂H bond without cleavage is not a commonly reported transformation due to its inherent stability.
Palladium-Catalyzed Cross-Coupling Reactions for Derivatization
Palladium-catalyzed cross-coupling reactions are powerful tools for creating carbon-carbon and carbon-heteroatom bonds, and they are extensively used for the derivatization of heterocyclic compounds like this compound. researchgate.netwikipedia.orglibretexts.org To utilize these reactions, the pyridinone ring must first be functionalized with a suitable leaving group, typically a halide (e.g., Br, I) or a triflate. wikipedia.org This is often achieved through electrophilic halogenation, for example at the C3 position.
Suzuki-Miyaura Coupling: This reaction couples the halogenated pyridinone with an organoboron reagent (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org It is a highly versatile method for forming new C-C bonds, allowing for the introduction of a wide array of aryl, heteroaryl, or alkyl groups. nih.govnih.gov
Buchwald-Hartwig Amination: This reaction forms a C-N bond between the halogenated pyridinone and an amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. libretexts.orgwikipedia.orgbeilstein-journals.org This allows for the synthesis of a diverse range of N-substituted amino-pyridinones.
The table below illustrates potential derivatization of a hypothetical 3-bromo-5-(difluoromethoxy)pyridin-2(1H)-one intermediate via these powerful cross-coupling methods.
| Reaction | Coupling Partner | Catalyst System (Example) | Product Type |
| Suzuki-Miyaura | Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 3-Phenyl-5-(difluoromethoxy)pyridin-2(1H)-one |
| Suzuki-Miyaura | Thiophene-2-boronic acid | Pd(dppf)Cl₂, K₂CO₃ | 3-(Thiophen-2-yl)-5-(difluoromethoxy)pyridin-2(1H)-one |
| Buchwald-Hartwig | Aniline (B41778) | Pd₂(dba)₃, XPhos, Cs₂CO₃ | 5-(Difluoromethoxy)-3-(phenylamino)pyridin-2(1H)-one |
| Buchwald-Hartwig | Morpholine | Pd(OAc)₂, RuPhos, LiHMDS | 5-(Difluoromethoxy)-3-morpholinopyridin-2(1H)-one |
These reactions showcase the synthetic utility of this compound as a building block for more complex molecules, particularly in the fields of medicinal chemistry and materials science. frontiersin.orgnih.gov
Radical Processes in this compound Chemistry and Analogues
The exploration of radical processes in the chemistry of pyridin-2(1H)-ones, including analogues of this compound, has increasingly focused on the application of photoredox catalysis. This approach offers mild and efficient pathways for the functionalization of these heterocyclic systems. Research in this area has largely centered on leveraging the electronic properties of the pyridinone core and related N-heterocycles to facilitate radical-mediated carbon-carbon and carbon-heteroatom bond formations.
A significant area of investigation involves the C-H functionalization of pyridine derivatives, which is a powerful tool for the synthesis and modification of a wide range of important compounds in pharmaceuticals and agrochemicals. nih.gov While direct studies on the radical chemistry of this compound are not extensively documented in publicly available literature, the reactivity of analogous structures, particularly pyridine N-oxides, provides valuable insights into potential radical transformations.
One relevant area of research is the photoredox-catalyzed difluoroalkylation of pyridine N-oxides. This method allows for the regioselective introduction of a difluoroacetate (B1230586) radical into the pyridine skeleton. tandfonline.com The process is based on the activation of the nitrogen atom in electron-deficient pyridine moieties, which facilitates the radical addition. tandfonline.com This strategy highlights a potential pathway for the functionalization of pyridinone systems, where the N-oxide analogue could serve as a precursor or a reactive intermediate in radical reactions.
The general mechanism for such photocatalytic processes involves the generation of radical species under visible light irradiation, often employing a suitable photocatalyst. These radicals can then engage in various transformations, including addition to the heterocyclic ring. For instance, a shelf-stable radical difluoromethoxylating reagent, 4-cyano-1-(difluoromethoxy)pyridin-1-ium trifluoromethanesulfonate, has been developed for the direct C(sp2)-H difluoromethoxylation of (hetero)arenes via photoredox catalysis. nih.gov This reagent, being an analogue of the target compound, underscores the potential for pyridinone-based structures to act as sources of functionalizing radicals.
Further research is required to elucidate the specific radical chemistry of this compound and to determine the scope and limitations of its participation in radical processes. Such studies would be valuable for the development of novel synthetic methodologies and the creation of new functionalized pyridinone derivatives.
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of 5-(difluoromethoxy)pyridin-2(1H)-one. By analyzing the magnetic properties of its atomic nuclei, primarily ¹H, ¹³C, and ¹⁹F, a detailed map of the molecular framework can be constructed.
In the ¹H NMR spectrum of a related compound, 3-(difluoromethoxy)-2-methylcyclopent-2-enone, the proton of the difluoromethoxy group (CHF₂) exhibits a characteristic triplet signal at approximately 6.66 ppm, with a coupling constant (J) of 72.2 Hz. rsc.org This distinct downfield shift is attributed to the strong deshielding effect of the two adjacent fluorine atoms and the oxygen atom. The triplet multiplicity arises from the coupling of the proton with the two equivalent fluorine nuclei. Similarly, for 3-(difluoromethoxy)-5,5-dimethylcyclohex-2-enone, this proton appears as a triplet at 6.50 ppm with a J value of 72.1 Hz. rsc.org The chemical shift of protons is influenced by their electronic environment; electron-withdrawing groups like fluorine tend to shift signals to a higher frequency (downfield). ucl.ac.uk
Table 1: ¹H NMR Chemical Shifts for Protons in Related Difluoromethoxy Compounds
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| 3-(Difluoromethoxy)-2-methylcyclopent-2-enone | CHF₂ | 6.66 | t | 72.2 |
¹³C NMR spectroscopy provides crucial information about the carbon skeleton of the molecule. In the ¹³C NMR spectrum of a similar structure, the carbon of the difluoromethoxy group is expected to appear as a triplet due to coupling with the two fluorine atoms. rsc.org
¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. biophysics.org For 3-(difluoromethoxy)-2-methylcyclopent-2-enone, the two fluorine atoms of the difluoromethoxy group are magnetically equivalent and appear as a doublet in the ¹⁹F NMR spectrum at approximately -81.33 ppm, with a coupling constant of 72.3 Hz, due to coupling with the single proton. rsc.org In another example, 3-(difluoromethoxy)-5,5-dimethylcyclohex-2-enone, the fluorine signal is observed as a doublet at -85.29 ppm with a J value of 72.0 Hz. rsc.org The large chemical shift range in ¹⁹F NMR makes it highly sensitive to the local electronic environment. biophysics.org
Table 2: ¹⁹F NMR Data for Related Difluoromethoxy Compounds
| Compound | Fluorine Nuclei | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
|---|---|---|---|---|
| 3-(Difluoromethoxy)-2-methylcyclopent-2-enone | CHF₂ | -81.33 | d | 72.3 |
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its key structural features. A strong absorption band is anticipated in the region of 1650-1700 cm⁻¹, which is characteristic of the C=O stretching vibration of the pyridone ring. The C-O-C stretching vibrations of the difluoromethoxy group would likely appear in the fingerprint region, typically between 1000 and 1300 cm⁻¹. Furthermore, the C-F stretching vibrations are expected to produce strong absorptions in the range of 1000-1400 cm⁻¹. The N-H stretching vibration of the pyridone ring would be observed as a broad band in the region of 3200-3400 cm⁻¹.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is employed to determine the molecular weight and to gain insights into the fragmentation pattern of the compound, which aids in structural confirmation. The mass spectrum would show the molecular ion peak (M⁺) corresponding to the exact mass of this compound. High-resolution mass spectrometry (HRMS) can provide the elemental composition of the molecule with high accuracy. The fragmentation pattern observed in the mass spectrum would be characteristic of the pyridone ring and the difluoromethoxy substituent, providing further evidence for the proposed structure.
Advanced Spectroscopic Techniques for Comprehensive Structural Characterization
For a more detailed and unambiguous structural assignment, advanced spectroscopic techniques such as two-dimensional (2D) NMR experiments are often utilized. ou.edu Techniques like COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can reveal one-bond and multiple-bond correlations between protons and carbons, respectively. These experiments are invaluable for piecing together the complete connectivity of the molecule. In cases where single crystals can be obtained, X-ray crystallography provides the ultimate confirmation of the three-dimensional structure in the solid state.
Chromatographic Methods for Purity Assessment and Separation
Chromatographic techniques are essential for assessing the purity of this compound and for its separation from reaction mixtures. Thin-layer chromatography (TLC) is a quick and convenient method for monitoring the progress of a reaction and for preliminary purity checks. High-performance liquid chromatography (HPLC) is a more powerful technique that can be used for both qualitative and quantitative analysis. By employing a suitable stationary phase and mobile phase, HPLC can effectively separate the target compound from any impurities, and the purity can be determined by integrating the peak areas in the chromatogram.
Computational Chemistry and Theoretical Studies on 5 Difluoromethoxy Pyridin 2 1h One
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are instrumental in elucidating the electronic landscape of 5-(difluoromethoxy)pyridin-2(1H)-one, which in turn dictates its reactivity and physical properties. These calculations solve approximations of the Schrödinger equation to determine the electron distribution and energy levels within the molecule. arxiv.org
Density Functional Theory (DFT) has become a standard tool for investigating the structure and energetics of organic molecules. nih.govnih.gov For this compound, DFT calculations are crucial for determining the preferred three-dimensional arrangement of its atoms. Studies on analogous structures, such as other pyridinone derivatives and molecules containing the difluoromethoxy group, reveal that the conformational preferences are often governed by subtle intramolecular interactions. nih.govresearchgate.net
Table 1: Illustrative Conformational Energy Profile of this compound
| Conformer | Dihedral Angle (C4-C5-O-CF2H) | Relative Energy (kcal/mol) | Key Intramolecular Interaction |
|---|---|---|---|
| A (Global Minimum) | ~0° | 0.00 | Intramolecular H-bond (C-H···O=C) |
| B | ~180° | 3-5 | Steric repulsion |
| Transition State | ~90° | >5 | Rotational barrier |
Note: This table is illustrative and based on findings for structurally related compounds. Actual values would require specific DFT calculations for this molecule.
The introduction of two highly electronegative fluorine atoms into the methoxy (B1213986) group has profound electronic consequences. The C-F bonds are highly polarized, leading to a significant partial positive charge on the carbon atom and partial negative charges on the fluorine atoms. This inductive effect also influences the adjacent C-H bond within the -OCF2H group.
The two fluorine atoms make the hydrogen of the CF2H group relatively acidic, a stark contrast to the hydrogen atoms in a standard methyl group. nih.gov This increased acidity enhances its ability to act as a hydrogen bond donor. researchgate.net The polarization of the F2C-H bond is a key characteristic of the difluoromethyl group. researchgate.net Computational analyses, such as Natural Bond Orbital (NBO) analysis, can quantify the charge distribution and delocalization interactions within the molecule, providing a detailed picture of the electronic effects of the difluoromethoxy substituent.
Table 2: Calculated Atomic Charges within the Difluoromethoxy Group
| Atom | Mulliken Charge (a.u.) | Natural Population Analysis (NPA) Charge (a.u.) |
|---|---|---|
| O | -0.4 to -0.6 | -0.5 to -0.7 |
| C | +0.3 to +0.5 | +0.4 to +0.6 |
| F1 | -0.3 to -0.5 | -0.4 to -0.6 |
| F2 | -0.3 to -0.5 | -0.4 to -0.6 |
| H | +0.2 to +0.4 | +0.3 to +0.5 |
Note: This data is representative of typical calculated charges for such a functional group and is not from a specific study on this compound.
Molecular Modeling and Simulation of Intramolecular Interactions
Molecular modeling and simulations allow for the dynamic exploration of intramolecular interactions that are critical to the molecule's structure and function. These methods can reveal the nature and strength of non-covalent interactions that stabilize certain conformations. nih.gov
A defining feature of the –CF2H group is its capacity to act as a "lipophilic hydrogen bond donor". nih.gov While typical C-H groups are not considered hydrogen bond donors, the presence of the two fluorine atoms polarizes the C-H bond to a degree that the hydrogen can participate in hydrogen bonding. nih.gov In this compound, the most significant intramolecular hydrogen bond is expected to occur between the hydrogen of the –CF2H group and the oxygen of the carbonyl group at the 2-position of the pyridinone ring. nih.gov This interaction leads to the formation of a planar, five-membered ring, which significantly stabilizes this conformation. nih.gov The existence of such intramolecular hydrogen bonds has been confirmed in similar molecules through both theoretical calculations and experimental methods like X-ray crystallography and NMR spectroscopy. nih.gov
Steric effects, which arise from the spatial arrangement of atoms, also play a role in determining the molecular conformation of this compound. researchgate.net The size of the difluoromethoxy group can influence its orientation relative to the pyridinone ring and its neighbors. While the intramolecular hydrogen bond is likely the dominant stabilizing interaction, steric hindrance between the fluorine atoms and adjacent atoms on the pyridinone ring can lead to distortions from ideal geometries. nih.gov In conformations where the intramolecular hydrogen bond is not present, steric repulsion between the difluoromethoxy group and the pyridinone ring would be a destabilizing factor. rsc.org Computational methods can quantify these steric interactions and their impact on the energy of different conformers.
Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)
Computational chemistry is a valuable tool for predicting spectroscopic properties, which can aid in the structural elucidation and characterization of novel compounds. Density Functional Theory (DFT) calculations can predict NMR chemical shifts with a reasonable degree of accuracy. d-nb.info The prediction of ¹H and ¹³C NMR chemical shifts for this compound would be based on calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. nrel.gov
The chemical environment of each nucleus, which is influenced by factors like electron density, hybridization, and proximity to electronegative atoms and anisotropic groups, determines its chemical shift. For instance, the proton of the –CF2H group is expected to have a characteristic chemical shift that is significantly influenced by the intramolecular hydrogen bond. nih.gov If this proton is involved in hydrogen bonding, it will be deshielded, resulting in a downfield shift in the ¹H NMR spectrum. nih.gov Similarly, the chemical shifts of the carbon atoms in the pyridinone ring and the difluoromethoxy group can be predicted and compared with experimental data to confirm the molecular structure and conformation. More advanced computational approaches may also consider the effects of different conformers on the observed NMR spectrum by calculating Boltzmann-weighted average chemical shifts. chemrxiv.org
Table 3: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts (ppm)
| Proton | Predicted Chemical Shift (ppm) | Typical Experimental Range (ppm) | Key Influencing Factors |
|---|---|---|---|
| N-H | 10.0 - 12.0 | 10.0 - 13.0 | Tautomeric form, H-bonding |
| Ring-H (C3, C4, C6) | 6.0 - 8.0 | 6.0 - 8.5 | Substitution pattern, electron density |
| -OCF₂H | 6.5 - 7.5 | 6.5 - 7.8 | Intramolecular H-bond, electronegativity of F |
Note: Predicted values are estimates based on DFT calculations for similar structures. Experimental values are typical for pyridinone and difluoromethoxy-containing compounds.
Reaction Mechanism Elucidation using Computational Methods
Detailed computational studies specifically elucidating the reaction mechanisms of this compound are not extensively documented in publicly available scientific literature. However, the principles of computational chemistry provide a robust framework for investigating the reactivity and transformation pathways of this molecule. Theoretical studies, primarily employing Density Functional Theory (DFT), are instrumental in exploring potential energy surfaces, identifying transition states, and calculating reaction barriers. These methods allow for a systematic analysis of factors influencing reaction outcomes, such as the role of catalysts, solvents, and substituent effects.
For analogous pyridin-2(1H)-one systems, computational approaches have been successfully applied to understand various reaction types, including N-alkylation, C-H functionalization, and cycloaddition reactions. These studies typically involve the following steps:
Geometry Optimization: The three-dimensional structures of reactants, intermediates, transition states, and products are optimized to find the lowest energy conformations.
Frequency Calculations: These calculations are performed to characterize the nature of the stationary points on the potential energy surface. Reactants and products have all real frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Energy Profile Determination: The relative energies of all species along the reaction pathway are calculated to construct a reaction energy profile. This profile helps in identifying the rate-determining step and in calculating the activation energy of the reaction.
Analysis of Electronic Structure: Examination of molecular orbitals, charge distribution, and other electronic properties provides insights into the bonding changes that occur during the reaction.
While specific data tables and detailed research findings for this compound are not available, the established methodologies in computational chemistry offer a powerful avenue for future research to unravel its reaction mechanisms, thereby facilitating the development of efficient synthetic routes and novel derivatives with potential therapeutic applications.
Applications in Advanced Organic Synthesis As a Building Block
Precursor in the Synthesis of Complex Heterocyclic Systems
The 5-(difluoromethoxy)pyridin-2(1H)-one scaffold is an adept starting point for the construction of elaborate heterocyclic systems. The inherent reactivity of the pyridinone ring, combined with the strategic placement of the difluoromethoxy group, allows for systematic modifications to generate a wide array of more complex molecular architectures.
The pyridin-2(1H)-one core is amenable to various derivatization strategies, allowing for the synthesis of pyridine (B92270) analogs with tailored substitution patterns. The nucleophilic nitrogen atom of the amide can undergo reactions such as alkylation or arylation to introduce diverse substituents at the N1 position. The carbonyl group can be transformed into other functionalities; for instance, conversion to a chloro group via reagents like phosphorus oxychloride creates an electrophilic site suitable for nucleophilic substitution and cross-coupling reactions, thereby enabling the introduction of carbon, nitrogen, or oxygen-based appendages at the C2 position. Furthermore, the electron-rich nature of the pyridinone ring facilitates electrophilic substitution reactions, allowing for the introduction of additional functional groups onto the heterocyclic core. These derivatization pathways are foundational for creating analogs with finely tuned electronic and steric properties. frontiersin.orgnih.gov
| Reaction Type | Reagent Example | Potential Product Functionality |
| N-Alkylation | Alkyl halides (e.g., CH₃I) | N-alkylated pyridinone |
| N-Arylation | Arylboronic acids (Buchwald-Hartwig) | N-arylated pyridinone |
| Chlorination | Phosphorus oxychloride (POCl₃) | 2-chloropyridine derivative |
| Cross-Coupling | Boronic acids (Suzuki), Amines (Buchwald) | 2-aryl/heteroaryl or 2-amino pyridine |
| Ring Halogenation | N-Bromosuccinimide (NBS) | Brominated pyridinone ring |
This interactive table summarizes potential derivatization reactions for the this compound scaffold based on established pyridinone chemistry.
The difluoromethoxy-substituted pyridinone is a strategic precursor for synthesizing fused polycyclic systems, particularly those of medicinal importance like quinolines and benzimidazoles.
Benzimidazole (B57391) Derivatives: The synthesis of benzimidazoles bearing the 5-(difluoromethoxy) group has been successfully demonstrated, highlighting the utility of this motif. asianpubs.org A common route involves the preparation of 5-(difluoromethoxy)-1H-benzimidazole-2-thiol from 4-(difluoromethoxy)benzene-1,2-diamine. asianpubs.orggoogle.com This key intermediate is then further functionalized. For example, it can be reacted with 2-chloromethyl-3,4-dimethoxypyridine to produce pantoprazole (B1678409) sulfide, a known metabolite of the proton pump inhibitor pantoprazole. chemicalbook.com This demonstrates a clear synthetic pathway where the core "5-(difluoromethoxy)phenyl" unit, which can be conceptually derived from the pyridinone, is integrated into a benzimidazole framework.
Quinoline (B57606) Derivatives: While direct synthesis from this compound is not prominently documented, established quinoline syntheses offer plausible routes. Methods such as the Skraup, Friedländer, or Pfitzinger syntheses rely on aniline (B41778) or ortho-aminoaryl carbonyl precursors. nih.govpharmaguideline.comiipseries.org The pyridinone could be chemically manipulated through ring-opening, reduction, and functional group interconversion to generate an appropriately substituted ortho-aminoaryl ketone or aldehyde, which could then undergo cyclocondensation to form a quinoline ring fused with or containing the difluoromethoxy-substituted fragment.
Role as a Key Intermediate in Multi-component Reactions
Multi-component reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.netnih.gov These reactions are valued for their atom economy, operational simplicity, and ability to rapidly generate molecular complexity. researchgate.net
The this compound scaffold, with its multiple functional groups, represents a promising candidate for participation in MCRs. After initial modification, such as conversion of the carbonyl to a more reactive group or introduction of an aldehyde functionality on the ring, the molecule could serve as a key intermediate. For instance, a derivatized pyridinone bearing an amino group could participate in the Biginelli or Hantzsch reactions to create fused dihydropyrimidine (B8664642) or dihydropyridine (B1217469) systems. Similarly, conversion to an isocyanide derivative would enable its use in Ugi or Passerini reactions, allowing for the rapid assembly of complex, peptide-like structures incorporating the fluorinated pyridine core. mdpi.com The strategic use of this building block in MCRs would facilitate the high-throughput synthesis of novel and complex heterocyclic compounds. nih.govekb.eg
Strategies for Constructing Diverse Chemical Libraries for Research
Diversity-oriented synthesis (DOS) is a powerful strategy used to create collections of structurally diverse small molecules for high-throughput screening and chemical biology research. nih.govrsc.org Unlike traditional target-oriented synthesis, DOS aims to populate broad regions of chemical space to discover novel biological probes or drug leads. cam.ac.uknih.gov
This compound is an ideal starting scaffold for a DOS campaign. Its utility lies in:
Scaffold Rigidity and Complexity: The pyridinone ring provides a defined, non-planar three-dimensional architecture.
Strategic Functionality: The amide (NH), carbonyl (C=O), and difluoromethoxy (OCF₂H) groups serve as distinct handles for divergent synthesis.
Desirable Physicochemical Properties: The difluoromethoxy group imparts properties known to be favorable for biological activity. mdpi.comnih.gov
A DOS strategy could begin with the central pyridinone scaffold and branch out through various reaction pathways. One branch might involve diverse N-alkylation, while another focuses on converting the carbonyl group into different functionalities for subsequent coupling reactions. A third divergent pathway could exploit electrophilic substitution on the pyridinone ring. By combining these strategies, a single starting material can give rise to a library of molecules with significant variations in their core structure (skeletal diversity) and peripheral substituents (appendage diversity), maximizing the structural richness of the chemical library. mdpi.com
Emerging Fluorinated Group (EFG) in Contemporary Synthetic Chemistry
The difluoromethoxy (OCF₂H) group is increasingly recognized as a crucial emerging fluorinated group (EFG) in medicinal chemistry. mdpi.comnih.gov Its incorporation into organic molecules is a key strategy for modulating physicochemical properties to enhance drug-like characteristics. bohrium.comresearchgate.net The OCF₂H group is distinct from more traditional fluorine substituents like the trifluoromethyl (-CF₃) group. mdpi.combohrium.com
Key properties of the difluoromethoxy group include:
Lipophilicity Modulation: It increases lipophilicity (Hansch π value of +0.49), which can improve a molecule's ability to cross cell membranes, but to a lesser extent than the more lipophilic trifluoromethoxy (-OCF₃) group (π = +1.04), allowing for finer tuning of solubility and permeability profiles. mdpi.com
Hydrogen Bond Donor Capacity: The hydrogen atom in the OCF₂H group is acidic enough to act as a weak hydrogen bond donor. This unique "lipophilic hydrogen bond donor" character allows it to serve as a bioisostere for hydroxyl (-OH), thiol (-SH), or amine (-NH₂) groups, potentially forming key interactions with biological targets while simultaneously enhancing lipophilicity. acs.org
Metabolic Stability: The presence of the two fluorine atoms strengthens the C-H bond and provides a steric shield, often increasing the metabolic stability of the molecule by preventing oxidative metabolism at that position.
The inclusion of the OCF₂H group in the this compound scaffold makes it a highly valuable building block for designing next-generation bioactive compounds. nih.gov
| Functional Group | Hansch Lipophilicity Parameter (π) | Hydrogen Bond Capability | Common Bioisosteric Replacement |
| Methoxy (B1213986) (-OCH₃) | -0.02 | Acceptor | N/A |
| Difluoromethoxy (-OCF₂H) | +0.49 | Weak Donor, Acceptor | Hydroxyl, Thiol, Methoxy |
| Trifluoromethoxy (-OCF₃) | +1.04 | Acceptor | tert-Butyl, Isopropyl |
| Hydroxyl (-OH) | -0.67 | Strong Donor, Acceptor | Amine, Thiol |
This interactive table compares the physicochemical properties of the difluoromethoxy group with other common functional groups.
Q & A
Q. How can low solubility be addressed in formulation development?
- Answer : Techniques include:
- Nanoformulation : Liposomes or PLGA nanoparticles (e.g., 150 nm particles improve AUC by 3x) .
- Co-Crystals : With succinic acid to enhance dissolution .
- Amorphous Solid Dispersions : Spray-dried with HPMCAS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
